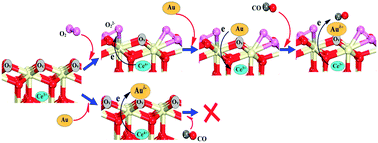Electronic storage capacity of ceria: role of peroxide in Aux supported on CeO2(111) facet and CO adsorption†
Physical Chemistry Chemical Physics Pub Date: 2015-09-21 DOI: 10.1039/C5CP03394B
Abstract
Density functional theory (DFT+U) was used to study the adsorption of Aux (x = 1–4) clusters on the defective CeO2(111) facet and CO adsorption on the corresponding Aux/CeO2−x catalyst, in this work Aux clusters are adsorbed onto the CeO2−x + superoxide/peroxide surface. When Au1 is supported on the CeO2(111) facet with an O vacancy, the strong electronegative Auδ− formed is not favorable for CO adsorption. When peroxide is adsorbed on the CeO2(111) facet with the O vacancy, Aux was oxidized, resulting in stable Aux adsorption on the defective ceria surface with peroxide, which promotes CO adsorption on the Aux/CeO2−x catalyst. With more Au atoms in supported Aux clusters, CO adsorption on this surface becomes stronger. During both the Au being supported on CeO2−x and CO being adsorbed on Aux/CeO2−x, CeO2 acts as an electron buffer that can store/release the electrons. These results provide a scientific understanding for the development of high-performance rare earth catalytic materials.

Recommended Literature
- [1] Channel-length dependence of particle diffusivity in confinement†
- [2] C8-Guanine modifications: effect on Z-DNA formation and its role in cancer
- [3] Caffeine in hot drinks elicits cephalic phase responses involving cardiac activity†‡§
- [4] Calculation of first-order one-electron properties using the coupled-cluster approximate triples model CC3
- [5] Carbon nanotube-based organic light emitting diodes
- [6] Book reviews
- [7] Atomistic insights into the nanohelix of hydrogenated graphene: formation, characterization and application
- [8] C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals
- [9] Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†
- [10] Blurring the line between solution and the gas phase: collision-induced dissociation of hypersolvated lanthanide trications provides insights into solution acidity

Journal Name:Physical Chemistry Chemical Physics
research_products
-
CAS no.: 39905-56-1









